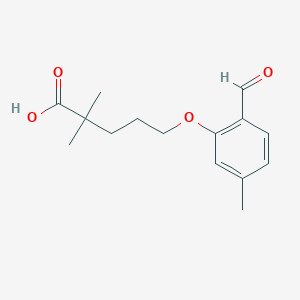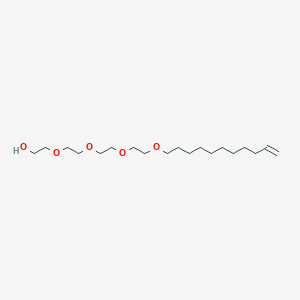
3,6,9,12-Tetraoxatricos-22-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxatricos-22-en-1-ol is an organic compound with the molecular formula C19H38O5. It is characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is part of a class of chemicals known for their surfactant properties, making them useful in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatricos-22-en-1-ol typically involves the reaction of long-chain alcohols with ethylene oxide under controlled conditions. The process can be summarized as follows:
Starting Material: A long-chain alcohol, such as dodecanol.
Reaction with Ethylene Oxide: The alcohol is reacted with ethylene oxide in the presence of a base catalyst, such as potassium hydroxide, to form the desired polyether compound.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Continuous Addition of Ethylene Oxide: To the alcohol in the presence of a catalyst.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to facilitate the reaction.
Purification and Quality Control: Using advanced purification techniques and quality control measures to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxatricos-22-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ether derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxatricos-22-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in drug delivery systems and as a solubilizing agent for hydrophobic drugs.
Industry: Applied in the production of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxatricos-22-en-1-ol is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and dispersion .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Another polyether compound with similar surfactant properties.
Tetraethylene glycol monododecyl ether: A related compound with a shorter ethylene glycol chain.
Uniqueness
3,6,9,12-Tetraoxatricos-22-en-1-ol is unique due to its longer ethylene glycol chain, which provides enhanced surfactant properties and makes it suitable for specific applications where longer chain length is advantageous .
Propiedades
Número CAS |
130727-46-7 |
|---|---|
Fórmula molecular |
C19H38O5 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H38O5/c1-2-3-4-5-6-7-8-9-10-12-21-14-16-23-18-19-24-17-15-22-13-11-20/h2,20H,1,3-19H2 |
Clave InChI |
BCOJCGVLKOJIFX-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)
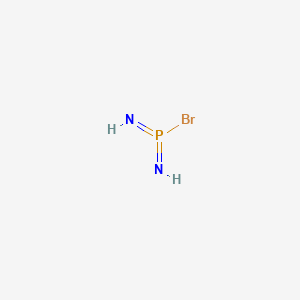

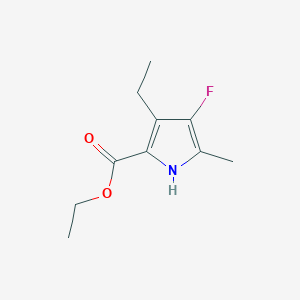
![(Hex-1-en-1-yl)bis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B14266727.png)
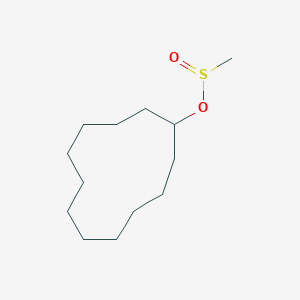
![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
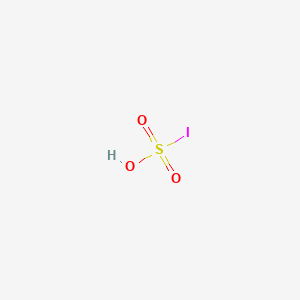
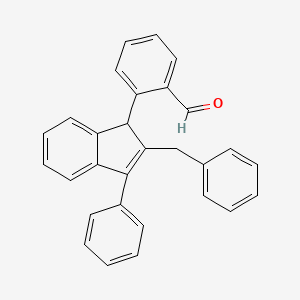
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
